molecular formula C15H18N2O2 B5129899 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione CAS No. 89143-14-6

1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione

Cat. No. B5129899
CAS RN: 89143-14-6
M. Wt: 258.32 g/mol
InChI Key: QXHGQUSYOJLVCB-UHFFFAOYSA-N
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Description

1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione, also known as MPBD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBD belongs to the class of compounds known as pyrrolidines, which have been extensively studied for their biological activities.

Mechanism of Action

1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione exerts its biological effects by interacting with various molecular targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation, as well as modulate the function of specific receptors in cancer cells.
Biochemical and Physiological Effects:
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione has been found to exhibit several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth and proliferation of cancer cells. Additionally, 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione is its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione. One area of focus is the optimization of its chemical structure to improve its biological activity and selectivity. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential as a therapeutic agent for the treatment of various diseases. Finally, the development of new methods for the synthesis and purification of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione may also lead to improved yields and purity, making it more accessible for research and development.

Synthesis Methods

The synthesis of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione can be achieved through several methods, including the reaction of 4-methylbenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. Other methods involve the use of different reagents and solvents, such as acetic anhydride and toluene, to produce 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione with high yields and purity.

Scientific Research Applications

1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione has been the subject of numerous studies in medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-(4-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-4-6-12(7-5-11)17-14(18)10-13(15(17)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHGQUSYOJLVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387460
Record name [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)-

CAS RN

89143-14-6
Record name [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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